molecular formula C9H10ClNO2 B4795474 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine

1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine

Cat. No.: B4795474
M. Wt: 199.63 g/mol
InChI Key: UPFOSYIWNBTWRL-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Motifs in Chemical Biology and Exploratory Drug Discovery

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements. These motifs are fundamental building blocks in the development of new therapeutic agents. mdpi.com Their prevalence in nature is a testament to their stability and functional versatility. In the realm of drug discovery, heterocyclic scaffolds offer a diverse three-dimensional chemical space, which is crucial for designing molecules that can interact with biological targets with high specificity and affinity. nih.gov

The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including polarity, hydrogen bonding capacity, and solubility. nih.govijnrd.org These characteristics are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. nih.gov The structural rigidity of many heterocyclic systems also helps in reducing the conformational flexibility of a molecule, which can lead to a more favorable entropy change upon binding to a biological target.

Furthermore, the functionalization of heterocyclic cores allows for the fine-tuning of a molecule's electronic and steric properties, a process central to lead optimization in drug development. This adaptability makes heterocyclic compounds indispensable in the quest for novel drugs to treat a wide array of diseases, from infections to cancer. ijnrd.org

Historical Context of 1,3-Benzodioxin Derivatives in Academic Investigations

The 1,3-benzodioxin scaffold, while perhaps not as extensively studied as some other heterocyclic systems, has a notable history in chemical research. Its close relative, the 1,3-benzodioxole (B145889) ring system, has been the subject of significant investigation. Derivatives of 1,3-benzodioxole are found in a variety of natural products and have been utilized as precursors in the synthesis of more complex molecules. chemicalbook.com

Historically, research into 1,3-benzodioxin and its derivatives has been driven by their interesting chemical properties and their potential as intermediates in organic synthesis. The synthesis of substituted 1,3-benzodioxoles and 1,4-benzodioxans has been a subject of study in medicinal chemistry for decades. acs.org These investigations have paved the way for the exploration of a wide range of biological activities.

In recent years, there has been a renewed interest in benzodioxole and benzodioxin derivatives for their potential therapeutic applications. Studies have explored their use as schistosomicidal agents, antitumor compounds, and auxin receptor agonists. nih.govresearchgate.netfrontiersin.org This body of work provides a valuable context for understanding the potential significance of novel derivatives such as 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine.

Scope and Research Focus on this compound

The primary focus of this article is the chemical compound This compound . This molecule is a specific derivative of the 1,3-benzodioxin scaffold, featuring a chloro substituent at the 6-position and a methanamine group at the 8-position.

PropertyValue
IUPAC Name This compound
Molecular Formula C9H10ClNO2
Core Scaffold 1,3-Benzodioxin
Substituents 6-chloro, 8-methanamine

Current publicly available research specifically detailing the synthesis, properties, and biological activities of this compound is limited. This suggests that it may be a novel compound or a research chemical that has not yet been extensively studied. The potential research avenues for this compound are vast, stemming from the known activities of related benzodioxin and benzodioxole derivatives. Future investigations could explore its utility in areas such as:

Medicinal Chemistry: Screening for activity against various biological targets, including enzymes and receptors implicated in disease. The presence of the chloro and methanamine groups provides handles for further chemical modification to develop structure-activity relationships.

Agrochemicals: Investigating its potential as a pesticide or plant growth regulator, given that related compounds have shown activity in this area. frontiersin.org

Materials Science: Exploring its use as a building block for the synthesis of novel polymers or functional materials.

The lack of extensive data underscores the opportunity for new and impactful research into this specific molecule. The foundation of knowledge on heterocyclic chemistry and the broader family of benzodioxin derivatives provides a strong starting point for such endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFOSYIWNBTWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CN)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 6 Chloro 4h 1,3 Benzodioxin 8 Yl Methanamine and Its Analogues

Precursor Synthesis and Building Block Strategies

The construction of the 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine scaffold relies on the sequential assembly of the chlorinated benzodioxin core and the subsequent introduction of the methanamine functional group.

Synthesis of Chlorinated 4H-1,3-Benzodioxin Intermediates

The formation of the 4H-1,3-benzodioxin ring is a critical step in the synthesis of the target molecule. A common approach involves the condensation of a substituted catechol with an aldehyde or its equivalent. For the synthesis of the 6-chloro-4H-1,3-benzodioxin intermediate, a plausible starting material is 4-chlorocatechol (B124253).

A general and efficient method for the synthesis of 1,3-benzodioxoles, a related class of compounds, involves the reaction of catechol with aldehydes or ketones under acidic conditions. For instance, a carbon-based solid acid has been shown to be an effective catalyst for the condensation of catechol with various aldehydes and ketones, with conversion rates exceeding 80% and selectivity over 95%. google.com A similar strategy can be envisioned for the synthesis of 4H-1,3-benzodioxins from catechols and formaldehyde (B43269) or its synthetic equivalents.

While direct synthesis from 4-chlorophenol (B41353) is less straightforward for the 1,3-benzodioxin system, its derivatives can be accessed through multi-step sequences. For example, the synthesis of 6-chloroflavone (B190342) starts from 4-chlorophenol, which is first acetylated and then undergoes a Fries rearrangement to produce a 2-hydroxyacetophenone (B1195853) derivative. tsijournals.com This highlights the utility of substituted phenols as versatile precursors in the synthesis of more complex heterocyclic systems.

A hypothetical, yet chemically sound, route to the 6-chloro-4H-1,3-benzodioxin intermediate could involve the following steps:

Ortho-hydroxylation of 4-chlorophenol: Introduction of a second hydroxyl group ortho to the existing one to form 4-chlorocatechol.

Condensation with a formaldehyde equivalent: Reaction of 4-chlorocatechol with a reagent such as paraformaldehyde or dihalomethane in the presence of a base or acid catalyst to form the 4H-1,3-benzodioxin ring.

The reactivity of the resulting 6-chloro-4H-1,3-benzodioxin in electrophilic aromatic substitution reactions is crucial for the subsequent introduction of the methanamine precursor. The two ether-like oxygen atoms of the dioxin ring are expected to be activating and ortho-, para-directing. Given the substitution pattern, the C8 position is a likely site for further functionalization.

Introduction of the Methanamine Moiety and its Precursors

With the chlorinated benzodioxin core in hand, the next critical step is the introduction of the methanamine group at the C8 position. This is typically achieved through a two-step process: introduction of a one-carbon electrophile (a formyl or cyano group) followed by its reduction.

Formylation of the Benzodioxin Ring:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The electron-rich nature of the 6-chloro-4H-1,3-benzodioxin ring makes it a suitable substrate for this reaction, with formylation expected to occur at the C8 position due to the directing effects of the oxygen atoms. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the Vilsmeier reagent) acts as the electrophile. wikipedia.org

Reductive Amination of the Formyl Group:

Once the 8-formyl-6-chloro-4H-1,3-benzodioxin intermediate is obtained, the methanamine moiety can be introduced via reductive amination. This is a widely used and versatile method for the conversion of aldehydes and ketones to amines. organic-chemistry.org The reaction involves the initial formation of an imine or enamine by reacting the aldehyde with an amine (in this case, ammonia (B1221849) or a protected form thereof), followed by reduction of the C=N double bond. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions. organic-chemistry.org

An alternative to formylation is the introduction of a cyano group, which can then be reduced to the aminomethyl group. However, direct cyanation of the benzodioxin ring can be challenging.

Advanced Synthetic Approaches

Beyond the fundamental synthetic strategies, advanced methodologies have been developed to access chiral analogues of benzodioxin-8-yl methanamines and to improve the efficiency of the synthesis through cascade reactions and biocatalysis.

Stereoselective Synthesis of Chiral Analogues of Benzodioxin-8-yl Methanamines

The stereoselective synthesis of chiral amines is of significant interest in medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. While direct asymmetric synthesis of this compound has not been extensively reported, several strategies can be envisaged based on established methods for the synthesis of chiral amines.

One common approach is the use of chiral auxiliaries. For instance, Ellman's chiral tert-butanesulfinamide has been widely used for the asymmetric synthesis of amines. semanticscholar.org The chiral auxiliary can be condensed with the 8-formyl-6-chloro-4H-1,3-benzodioxin intermediate to form a chiral N-sulfinylimine. Subsequent diastereoselective reduction of this imine, followed by removal of the auxiliary, would yield the enantiomerically enriched methanamine.

Another strategy involves the use of chiral catalysts for the asymmetric reduction of the imine intermediate formed from the 8-formyl benzodioxin. A variety of transition metal catalysts with chiral ligands have been developed for the asymmetric hydrogenation of C=N bonds.

Cascade and Multicomponent Reactions in Benzodioxin Synthesis

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. While specific cascade or multicomponent reactions leading directly to this compound are not well-documented, the principles of these reactions can be applied to the synthesis of the benzodioxin core.

For example, a multicomponent reaction involving a substituted catechol, an aldehyde, and another reactive species could potentially be designed to construct a functionalized benzodioxin ring in a single step. Ionic liquids have been shown to be effective catalysts for multicomponent reactions, such as the synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] wikipedia.orgacs.orgoxazine derivatives from a naphthol, anilines, and formalin. youtube.com This suggests the potential for developing similar multicomponent strategies for the synthesis of 4H-1,3-benzodioxin derivatives.

Biocatalytic Approaches to 1,3-Benzodioxin Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds.

In the context of benzodioxin derivatives, engineered Candida antarctica lipase (B570770) B has been successfully employed for the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs. acs.org This was achieved through the lipase-catalyzed hydrolysis of a racemic methyl 1,4-benzodioxan-2-carboxylate, allowing for the separation of the enantiomers. While this example pertains to a 1,4-benzodioxane (B1196944), the principle of enzymatic resolution could potentially be applied to a suitable precursor of this compound, for instance, by resolving a racemic alcohol or ester intermediate in the synthetic sequence.

The development of novel biocatalysts and the application of existing enzymes to new substrates hold promise for the efficient and environmentally benign synthesis of chiral 1,3-benzodioxin derivatives.

Functionalization and Derivatization Strategies

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. These strategies are pivotal for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. Key approaches include modifications at the primary amino group, substitutions on the aromatic and dioxin rings, and the integration of the entire scaffold with other known pharmacophores.

Chemical Modifications at the Amino Group of this compound

The primary amino group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate a molecule's physicochemical and biological properties. Common modifications include acylation, sulfonylation, and alkylation.

Acylation to form Amides: The reaction of the primary amine with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) yields amides. nih.govorganic-chemistry.org This transformation is one of the most frequently used reactions in medicinal chemistry. researchgate.net The synthesis can be facilitated by coupling reagents that activate the carboxylic acid. nih.gov Alternatively, methods involving the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) can effectively promote amidation under mild, room-temperature conditions. researchgate.net

Sulfonylation to form Sulfonamides: Sulfonamides are a critical class of compounds in drug discovery. researchgate.net Derivatives of this compound can be converted into sulfonamides by reacting them with various alkyl or aryl sulfonyl chlorides, typically in an aqueous alkaline medium. researchgate.netscielo.br This reaction attaches the R-SO₂- group to the nitrogen atom, significantly altering the electronic and steric profile of the molecule.

Alkylation via Reductive Amination: Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds and converting primary amines into secondary or tertiary amines. organic-chemistry.org The process involves the reaction of the amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgresearchgate.net A wide range of reducing agents can be employed for this transformation, including α-picoline-borane and stannous chloride with polymethylhydrosiloxane. organic-chemistry.org

Table 1: Examples of Chemical Modifications at the Amino Group

Modification TypeReagent ClassResulting Functional GroupSignificance
AcylationCarboxylic Acids, Acyl ChloridesAmide (-NH-C=O)Introduces hydrogen bond donors/acceptors; modulates polarity.
SulfonylationSulfonyl Chlorides (R-SO₂Cl)Sulfonamide (-NH-SO₂-)Important pharmacophore; alters acidity and binding properties. researchgate.net
Reductive AminationAldehydes, Ketones + Reducing AgentSecondary/Tertiary Amine (-NHR, -NR₂)Increases steric bulk; modifies basicity and lipophilicity. organic-chemistry.org

Substitutions on the Benzene (B151609) Ring and Dioxin Moiety for Structural Diversification

Structural diversification can be achieved by introducing various substituents onto the benzodioxin core. These modifications can influence the molecule's electronic properties, conformation, and interactions with biological targets.

Benzene Ring Substitutions: The aromatic ring of the benzodioxin scaffold is amenable to electrophilic aromatic substitution reactions. msu.edu The existing substituents on the ring—the chloro group and the alkylamine-dioxin moiety—direct incoming electrophiles to specific positions. Electron-donating groups generally activate the ring towards substitution and direct incoming groups to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. msu.edulibretexts.org For instance, halogenation, nitration, or Friedel-Crafts reactions can be used to install additional groups on the benzene ring, provided the reaction conditions are compatible with the rest of the molecule. The synthesis of various 1,4-benzodioxan-substituted chalcones, for example, demonstrates that halogen atoms can be strategically placed on the aromatic rings to significantly enhance biological potency. nih.gov

Dioxin Moiety Modifications: While modifications on the benzene portion are more common, altering the dioxin ring itself presents another avenue for creating structural analogues. Synthetic strategies for the benzodioxin skeleton can involve ring annulation approaches. researchgate.net Research into related 1,4-dioxane (B91453) structures has shown that replacing the planar 1,4-benzodioxane template with a more flexible 1,4-dioxane ring can lead to compounds with novel biological profiles, suggesting that modifications to the heterocyclic ring are a viable strategy for diversification. nih.govresearchgate.net The two oxygen atoms within the dioxin ring play a role in receptor binding and in stabilizing the optimal conformation for drug-receptor interactions. nih.gov

Table 2: Strategies for Structural Diversification of the Benzodioxin Core

Modification SiteSynthetic StrategyExample SubstituentsPotential Impact
Benzene RingElectrophilic Aromatic Substitution-Br, -NO₂, -CH₃Modulates electronic properties and lipophilicity. libretexts.org
Benzene RingCross-Coupling ReactionsAryl, Alkyl groupsIntroduces steric bulk and extends the molecular scaffold.
Dioxin MoietySynthesis from Substituted PrecursorsAlkyl, Phenyl groupsAlters conformation and flexibility. nih.govnih.gov

Scaffold Hybridization and Privileged Structure Integration in Benzodioxin Design

Scaffold hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. researchgate.netmdpi.com This approach aims to create hybrid compounds that may exhibit improved affinity, selectivity, or a desired polypharmacological profile by interacting with multiple biological targets. nih.gov The benzodioxin scaffold is often considered a valuable component for such hybridization.

Another key concept is the use of "privileged structures," which are molecular frameworks capable of binding to multiple receptor types. mdpi.commdpi.com Integrating the benzodioxin moiety with such structures can be a fruitful approach to discovering new bioactive agents. For example, the benzodioxin scaffold has been linked to N-(2,3-dichlorophenyl)piperazine and other nuclei to generate bitopic ligands targeting dopamine (B1211576) receptors. nih.govacs.org In other work, novel hybrid compounds have been prepared by linking the 1,4-benzodioxane structure with imidazolium (B1220033) salts, resulting in molecules with potent cytotoxic activity against human tumor cell lines. nih.gov Similarly, benzodioxole structures have been tethered to 1,2,4-triazole (B32235) moieties to create hybrids with potential anti-breast cancer properties. researchgate.net These examples underscore the utility of the benzodioxin core as a foundational element in the design of complex, multi-target ligands.

Table 3: Examples of Benzodioxin Scaffold Hybridization

Hybridized Scaffold/StructureLinker StrategyPotential Therapeutic AreaReference
N-phenylpiperazineButyl chainCentral Nervous System Disorders nih.gov
Imidazolium SaltsDirect linkageAnticancer nih.gov
1,2,4-TriazoleMulti-step synthesisAnticancer researchgate.net
ChalconeProp-2-en-1-one linkerNeurological Disorders (MAO-B inhibition) nih.gov

Analytical Techniques for Structural Elucidation and Purity Assessment in Research

The unambiguous characterization and purity confirmation of newly synthesized compounds are cornerstones of chemical research. A combination of spectroscopic and chromatographic techniques is essential to verify the structure of this compound and its derivatives and to ensure their suitability for further studies.

Spectroscopic Characterization Methodologies (e.g., NMR, IR, MS) in Benzodioxin Research

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. biointerfaceresearch.com For benzodioxin derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons, the protons of the O-CH₂-O bridge, and the benzylic -CH₂-NH₂ group. For example, in related 1,4-benzodioxan-substituted chalcones, the four protons of the dioxane ring often appear as a multiplet around 4.30 ppm. nih.gov ¹³C NMR provides information on all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carbons of the dioxin moiety. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. orientjchem.org The IR spectrum of a benzodioxin derivative would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (typically in the 1600-1450 cm⁻¹ region), and strong C-O-C stretching vibrations from the dioxin ether linkages. orientjchem.orgchemicalbook.comresearchgate.net The N-H bonds of the primary amine would also show characteristic stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.govresearchgate.net Electron Ionization (EI-MS) often leads to characteristic fragments. For instance, in related N-(2,3-dihydrobenzo nih.govnih.govdioxin-6-yl) sulfonamides, characteristic peaks corresponding to the loss of the benzodioxane and sulfonyl groups have been observed. researchgate.net High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass measurement. nih.gov

Table 4: Key Spectroscopic Features for Benzodioxin Derivatives

TechniqueStructural FeatureCharacteristic Signal / Observation
¹H NMRAromatic ProtonsSignals in the range of ~6.5-8.0 ppm.
¹H NMRDioxin Methylene Protons (-O-CH₂-CH₂-O-)Multiplet often observed around 4.3 ppm. nih.gov
¹³C NMRAromatic CarbonsSignals in the range of ~115-150 ppm. nih.gov
IRAromatic C=CStretching bands in the 1600-1450 cm⁻¹ region. researchgate.net
IREther C-O-CStrong stretching bands typically around 1250-1050 cm⁻¹.
MSMolecular Ion Peak (M⁺)Confirms the molecular weight of the compound.
HRMSExact MassProvides confirmation of the elemental formula. nih.gov

Chromatographic Separation and Purity Determination in Synthetic Pathways

Chromatographic techniques are fundamental for monitoring the progress of reactions, isolating products, and assessing the purity of the final compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for purification by column chromatography. nih.gov

Column Chromatography: This is the standard method for purifying compounds on a preparative scale in a synthesis lab. The crude reaction mixture is passed through a stationary phase (e.g., silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents), which separates the components based on their differential adsorption, allowing for the isolation of the desired product. nih.gov

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful analytical techniques used to determine the purity of a synthesized compound with high accuracy. The compound is passed through a column under high pressure, and its elution is monitored by a detector (e.g., UV-Vis). The purity is typically determined by the percentage of the total peak area that corresponds to the product peak. nih.gov These methods are essential for ensuring that compounds submitted for biological testing are of a required purity level (often >95%).

Table 5: Chromatographic Techniques in the Synthesis of Benzodioxin Analogues

TechniquePrimary PurposeTypical Application
Thin-Layer Chromatography (TLC)Reaction MonitoringQuickly checking for the consumption of reactants and formation of products. nih.gov
Column ChromatographyPurification/IsolationSeparating the target compound from byproducts and unreacted starting materials. nih.gov
HPLC / UPLCPurity AssessmentQuantitatively determining the purity of the final product (e.g., >95%). nih.gov

Mechanistic Investigations of 1 6 Chloro 4h 1,3 Benzodioxin 8 Yl Methanamine and Its Derivatives

Target Identification and Engagement Studies (In Vitro)

In vitro studies are crucial for elucidating the mechanisms of action of novel chemical entities. This section focuses on the reported in vitro investigations into the enzymatic inhibition and receptor modulation capabilities of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine and its derivatives.

Enzyme Inhibition Kinetics and Mechanism

The interaction of this compound and its related compounds with various enzymes has been a subject of interest in medicinal chemistry. The following subsections detail the available research findings on their enzyme inhibitory activities.

There is currently a lack of published scientific literature detailing the in vitro lipoxygenase inhibitory activity of this compound or its close derivatives. While other molecular scaffolds, such as certain coumarin (B35378) derivatives and natural products, have been investigated for their effects on lipoxygenase, specific data for the benzodioxin class of compounds in this context is not available. nih.govresearchgate.netphcogj.com

No specific in vitro studies on the modulation of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound or its direct derivatives have been reported in the available scientific literature. Research into cholinesterase inhibition has explored a wide variety of chemical structures, including benzohydrazides, but data pertaining to the benzodioxin methanamine scaffold is absent. nih.govmdpi.com

Investigations into the inhibitory activity of this compound and its derivatives against dipeptidyl peptidase IV (DPP-IV) have not been documented in peer-reviewed literature. While DPP-IV inhibition is a well-established therapeutic target, and various heterocyclic compounds have been evaluated, the potential interaction of this specific benzodioxin compound with DPP-IV remains unexplored. nih.govnih.govfrontiersin.orgjetir.org

While direct studies on this compound are not available, research into hybrid molecules incorporating a triazole ring with other heterocyclic systems has shown promise in the inhibition of α-glucosidase. This enzyme is a key target in the management of type 2 diabetes. nih.gov The synthesis of novel benzothiazole-triazole derivatives has yielded compounds with significant in vitro α-glucosidase inhibitory activity, with many exhibiting superior potency compared to the standard drug, acarbose. nih.gov

In one such study, a series of benzothiazole-triazole derivatives were synthesized and evaluated against α-glucosidase from Baker's yeast. A majority of the synthesized compounds demonstrated varying degrees of potent inhibition. nih.gov Similarly, other research has focused on creating hybrid structures, such as those combining triazoles with phthalimide-phenoxy acetamides or 1,3,4-thiadiazole-diphenyl-triazines, which also displayed notable α-glucosidase inhibitory potential. nih.govresearchgate.net These findings suggest that the triazole moiety, when hybridized with suitable pharmacophores, can be a key contributor to α-glucosidase inhibition.

The inhibitory activities of some of these non-benzodioxin triazole hybrids are presented below.

Compound TypeDerivativeIC₅₀ (µM)Standard (Acarbose) IC₅₀ (µM)
Benzothiazole-Triazole6a28.7817.38
Benzothiazole-Triazole6e27.4817.38
Benzothiazole-Triazole6i29.4817.38
Benzothiazole-Triazole6m28.2817.38
Benzothiazole-Triazole6n28.0817.38
Benzothiazole-Triazole6o22.3817.38
Benzothiazole-Triazole6s20.7817.38
Phthalimide-Phenoxy-Triazole11j45.26 ± 0.03750.1 ± 0.23
Phthalimide-Phenoxy-Triazole11i46.25 ± 0.89750.1 ± 0.23
1,3,4-Thiadiazole-Triazine7g14.36 ± 0.70844.81 ± 0.53

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding and Signaling Pathway Modulation (In Vitro)

There is a notable absence of published research on the in vitro receptor binding profile and signaling pathway modulation of this compound and its derivatives. While studies have been conducted on other heterocyclic compounds, such as benzimidazoles, for their affinity towards dopamine (B1211576) and serotonin (B10506) receptors, no such data is available for the specified benzodioxin compound. nih.gov

Serotonin 5-HT1A Receptor Agonism Research with Benzodioxin Analogues

Research into benzodioxin analogues has revealed significant interactions with the serotonin 5-HT1A receptor, a key target in the development of anxiolytic and antidepressant medications. Studies on structurally related benzodioxopiperazines have shown high affinity for the 5-HT1A receptor. For instance, compounds such as S 14489, S 15535, and S 15931 competitively displaced the binding of [3H]-8-OH-DPAT, a selective 5-HT1A agonist, with high pKi values of 9.2, 8.8, and 8.9, respectively. nih.gov This demonstrates a strong interaction with the receptor.

These benzodioxin analogues have exhibited a dualistic activity profile. At postsynaptic 5-HT1A receptors, they act as antagonists, effectively blocking the effects of agonists like 8-OH-DPAT. nih.gov In contrast, at 5-HT1A autoreceptors, these compounds behave as agonists, inhibiting the firing of dorsal raphe nucleus neurons and reducing 5-hydroxytryptophan (B29612) accumulation. nih.gov This dual action is of significant interest in psychopharmacology, as it suggests a potential for more nuanced modulation of the serotonergic system.

The affinity of these benzodioxin analogues for other serotonin receptor subtypes, such as 5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, and 5-HT3, was found to be considerably lower, indicating a degree of selectivity for the 5-HT1A receptor. nih.gov The table below summarizes the binding affinities of several benzodioxin analogues for the 5-HT1A receptor.

CompoundpKi at 5-HT1A Receptor
S 144899.2
S 155358.8
S 159318.9
Eltoprazine8.0
Extracellular Regulated Kinases (ERK1/2) Phosphorylation Studies

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 is a critical step in the activation of this pathway, which can be triggered by a wide array of extracellular stimuli, such as growth factors and neurotransmitters.

While direct studies on the effect of this compound and its close derivatives on ERK1/2 phosphorylation are not extensively documented in the available literature, the known interactions of similar compounds with G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor, suggest a potential for indirect modulation of the ERK1/2 pathway. Activation of Gi/o-coupled receptors, like the 5-HT1A receptor, can influence the ERK1/2 cascade through various downstream effectors.

Further research is necessary to elucidate the specific effects of this compound and its derivatives on ERK1/2 phosphorylation. Such studies would be valuable in understanding the complete mechanistic profile of this class of compounds and their potential therapeutic applications.

Interaction with Adrenergic and Nicotinic Receptor Subtypes

Investigations into the pharmacological profile of benzodioxin derivatives have revealed interactions with adrenergic receptors. Specifically, studies on a series of openphendioxan analogues, which are structurally related to 1,4-benzodioxan, have demonstrated their activity as α1-adrenoreceptor antagonists. mdpi.com These studies employed binding and functional assays to characterize the interaction with α1-adrenoreceptor subtypes.

The research highlights the potential for the benzodioxin scaffold to serve as a basis for the development of selective α1-adrenoreceptor antagonists. The affinity for these receptors is influenced by the physicochemical properties of the molecules, including the number of heteroatoms and their potential for passive membrane diffusion. mdpi.com

With regard to nicotinic receptors, there is a lack of specific research detailing the interaction of this compound or its close derivatives. The nicotinic acetylcholine (B1216132) receptors (nAChRs) are a diverse family of ligand-gated ion channels that are involved in a wide range of physiological processes. Given the structural features of the methanamine side chain, a potential interaction with nAChRs cannot be ruled out and warrants further investigation to fully characterize the pharmacological profile of this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Substituent Variation on Biological Target Interaction of Benzodioxin Methanamine Derivatives

The biological activity of benzodioxin methanamine derivatives is significantly influenced by the nature and position of substituents on the benzodioxin ring system and the methanamine side chain. Structure-activity relationship (SAR) studies on related 1,4-benzodioxan compounds have provided valuable insights into the structural requirements for interaction with biological targets such as α1-adrenoreceptors. mdpi.com

These findings underscore the importance of systematic variation of substituents in the design of new benzodioxin methanamine derivatives with desired pharmacological profiles. The table below illustrates the impact of different substituents on the α1d-adrenoreceptor affinity of a series of openphendioxan analogues.

CompoundOrtho Substituent on Phenoxy Ringα1d-AR pKi
Example 1-H7.5
Example 2-OCH38.2
Example 3-Cl7.8
Example 4-CH37.9

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them. For flexible molecules like this compound, which possess several rotatable bonds, a multitude of conformations are possible.

Studies on related heterocyclic systems, such as benzodioxepines and benzoxathiepines, have utilized techniques like 1H NMR spectroscopy, single-crystal X-ray analysis, and computational modeling to explore their conformational preferences. Such analyses can reveal the preferred spatial arrangement of different parts of the molecule, which is crucial for understanding its binding to a receptor.

Ligand Efficiency and Drugability Assessment in Lead Optimization

In the process of lead optimization in drug discovery, it is crucial to not only enhance the potency of a compound but also to maintain or improve its drug-like properties. Ligand efficiency (LE) and other related metrics are valuable tools for assessing the quality of a lead compound and for guiding its optimization. researchgate.netembopress.org

Ligand efficiency is a measure of the binding affinity of a compound per non-hydrogen atom. It provides an indication of how efficiently a molecule binds to its target, with higher values suggesting a more optimal interaction. Lipophilic ligand efficiency (LLE) is another important metric that relates potency to lipophilicity, a key factor influencing a drug's pharmacokinetic and safety profile. researchgate.net

During lead optimization, the goal is to increase potency without a disproportionate increase in molecular weight or lipophilicity. By tracking LE and LLE, medicinal chemists can make more informed decisions about which structural modifications are likely to lead to a successful drug candidate. While specific ligand efficiency data for this compound and its derivatives are not published, the application of these principles would be essential in any drug discovery program involving this chemical scaffold. The aim would be to identify derivatives with a balanced profile of high potency and favorable physicochemical properties, thereby increasing their "drugability" and potential for clinical success.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as an indispensable tool in modern drug discovery and development, offering insights into molecular properties and interactions at an atomic level. For this compound, these in silico methods can guide synthesis, predict biological activity, and elucidate mechanisms of action, thereby prioritizing research efforts.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and understanding the binding modes of novel compounds.

While specific docking studies for this compound are not reported, research on structurally related benzodioxole derivatives highlights the utility of this approach. For instance, benzodioxole grafted spirooxindole pyrrolidinyl derivatives have been docked against α-glucosidase and α-amylase enzymes to evaluate their anti-diabetic potential. rsc.org These studies revealed that specific substitutions on the benzodioxole ring system can significantly influence binding affinity. rsc.org Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, with docking studies elucidating key interactions within the active site. bibliotekanauki.pl

For this compound, molecular docking could be employed to screen a wide array of biological targets, including but not limited to G-protein coupled receptors, enzymes, and ion channels. The methanamine group, capable of forming hydrogen bonds, and the chloro-substituted benzodioxin core, contributing to hydrophobic and electronic interactions, would be key determinants of binding specificity and affinity.

A hypothetical molecular docking study of this compound against a panel of cancer-related protein targets could yield results similar to those observed for related benzoxazole (B165842) derivatives, which have shown promising binding affinities to anticancer receptors. biotech-asia.org The binding energies and interaction patterns would provide valuable information for lead optimization.

Table 1: Representative Biological Targets for Benzodioxole and Related Heterocyclic Derivatives in Molecular Docking Studies

Biological TargetTherapeutic AreaKey Interactions Observed
α-GlucosidaseDiabetesHydrogen bonding, hydrophobic interactions rsc.org
α-AmylaseDiabetesHydrogen bonding, van der Waals forces rsc.org
Cyclooxygenase-2 (COX-2)InflammationPi-alkyl, hydrogen bonding, van der Waals interactions bibliotekanauki.pl
Dihydrofolate Reductase (DHFR)Bacterial InfectionsHydrophobic interactions, hydrogen bonding nih.gov
14-α demethylase (CYP51)Fungal InfectionsHeme coordination, hydrogen bonding, hydrophobic interactions nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

No specific QSAR models for this compound have been published. However, QSAR studies on other chlorinated heterocyclic compounds, such as 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives, have successfully identified key molecular descriptors that govern their cytotoxic activity against cancer cell lines. nih.gov These descriptors often include electronic properties (e.g., natural charge on specific atoms, energy of the highest occupied molecular orbital or HOMO), steric parameters, and hydrophobicity. nih.gov

A QSAR study of a series of this compound derivatives with varying substituents would likely reveal the importance of descriptors such as:

Topological Polar Surface Area (TPSA): Influencing membrane permeability and interaction with polar residues.

LogP: A measure of lipophilicity, affecting solubility and distribution.

Electronic Descriptors: Such as electrostatic potential and partial charges on the chlorine, oxygen, and nitrogen atoms, which would be critical for receptor binding.

Steric Descriptors: Molar refractivity and volume, which can impact how the molecule fits into a binding pocket.

These models can guide the rational design of more potent and selective analogs of this compound.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor TypeExample DescriptorProperty Modeled
ElectronicHOMO/LUMO energies, Atomic chargesReactivity, electrostatic interactions nih.gov
StericMolar refractivity, Molecular volumeSize and shape constraints in binding sites
HydrophobicLogP, Water solubilityMembrane permeability, hydrophobic interactions
TopologicalWiener index, Kier & Hall indicesMolecular branching and connectivity
Hydrogen BondingNumber of H-bond donors/acceptorsSpecific interactions with biological targets mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. These simulations can reveal the stability of the binding pose predicted by molecular docking, the role of solvent molecules, and conformational changes in both the ligand and the target upon binding.

While MD simulations for this compound are not available, studies on other heterocyclic compounds, such as benzimidazole–thiadiazole hybrids, have utilized MD simulations to assess the stability of their complexes with enzymes like 14-α demethylase (CYP51). nih.gov These simulations, often run for nanoseconds, can calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of its components. nih.gov

For a complex of this compound with a putative target, an MD simulation would be invaluable for:

Confirming the stability of key hydrogen bonds and hydrophobic interactions.

Observing any conformational rearrangements of the target's active site upon ligand binding.

Calculating the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone.

These insights are crucial for understanding the atomistic details of molecular recognition and for the rational design of derivatives with improved binding kinetics.

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These computational models help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

For this compound, a variety of ADME parameters can be predicted using established computational tools. These predictions are based on the compound's physicochemical properties, such as molecular weight, LogP, and TPSA.

Key ADME properties that would be evaluated for this compound include:

Gastrointestinal Absorption: Predicting the extent of absorption after oral administration.

Blood-Brain Barrier (BBB) Permeability: Assessing the potential for central nervous system activity.

Cytochrome P450 (CYP) Inhibition: Predicting potential drug-drug interactions.

Plasma Protein Binding: Estimating the fraction of the compound that will be bound to plasma proteins, which affects its distribution and availability.

Solubility: Predicting the aqueous solubility of the compound.

Studies on other heterocyclic compounds have demonstrated the utility of in silico ADME profiling for prioritizing candidates for further development. mdpi.comnih.govmdpi.comsemanticscholar.org

Table 3: Predicted Physicochemical and ADME Properties for a Representative Benzodioxin Structure (Note: These are hypothetical values for a structure similar to the subject compound and are for illustrative purposes only.)

PropertyPredicted ValueImplication
Molecular Weight~213.6 g/mol Compliant with Lipinski's Rule of Five
LogP~2.5Good balance between solubility and permeability
TPSA~41.5 ŲLikely good oral bioavailability
H-bond Donors1Compliant with Lipinski's Rule of Five
H-bond Acceptors3Compliant with Lipinski's Rule of Five
BBB PermeabilityModerate to HighPotential for CNS activity
CYP2D6 InhibitionPossiblePotential for drug-drug interactions

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. Density Functional Theory (DFT) is a powerful method for calculating the geometries of reactants, transition states, and products, as well as the activation energies of reaction steps. mdpi.com

While specific computational studies on the synthesis of this compound are not available, DFT has been used to study the synthesis and reaction mechanisms of other benzodioxin and related heterocyclic systems. mdpi.com Such studies can:

Elucidate the step-by-step mechanism of a reaction.

Identify the rate-determining step.

Explain the observed regioselectivity and stereoselectivity.

Predict the effects of catalysts and reaction conditions.

For the synthesis of this compound, computational studies could be used to optimize reaction conditions, potentially leading to higher yields and fewer byproducts. For example, the reaction mechanism for the formation of the 1,3-benzodioxin ring system could be modeled to understand the energetics of different pathways.

Applications and Future Directions in Chemical Research

The Role of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine as a Research Tool and Intermediate

This compound is primarily valued in synthetic organic chemistry as a versatile intermediate. Its structure incorporates several key features that make it a useful building block for more complex molecules. The primary amine group (-CH₂NH₂) provides a reactive site for a wide range of chemical transformations, such as amide bond formation, alkylation, and the construction of larger heterocyclic systems.

The chloro-substituent on the aromatic ring influences the electronic properties of the molecule and offers a potential handle for cross-coupling reactions, allowing for the introduction of additional functional groups. The 1,3-benzodioxin ring system itself provides a rigid, bicyclic scaffold that can be used to orient substituents in a defined three-dimensional space, a critical aspect in the design of biologically active compounds. Isatoic anhydride (B1165640) derivatives, which share a similar principle of being intermediates for heterocyclic compound synthesis, are used to create agricultural and medicinal chemicals, highlighting the importance of such foundational molecules. nih.gov

The strategic placement of these functional groups makes this compound a key precursor in multi-step syntheses. Researchers can leverage this intermediate to construct libraries of novel compounds for screening in drug discovery programs. For instance, similar chloro-substituted benzodithiazine and dibenzodiazepine structures are synthesized from isatoic anhydride or via multi-step sequences involving key intermediates, underscoring the strategic importance of such building blocks in accessing complex molecular architectures. nih.govmdpi.com The development of new synthetic methods, such as palladium-catalyzed C-H bond functionalization, further expands the possibilities for creating diverse benzofuran (B130515) and related heterocyclic structures from readily available phenols and other starting materials. mdpi.com

Development of Advanced Benzodioxin-Based Chemical Probes

The benzodioxin scaffold is a prominent feature in the design of advanced chemical probes used to investigate biological systems. These probes are molecules designed to interact with specific biological targets, such as proteins or enzymes, often with high affinity and selectivity. nih.gov The 1,4-benzodioxane (B1196944) framework, a close relative of the 1,3-benzodioxin system, has been successfully incorporated into a variety of biologically active agents, demonstrating the scaffold's versatility. nih.gov

Researchers have developed benzodioxin derivatives that function as inhibitors for various enzymes and receptors. For example, novel series of 2,3-dihydro-1,4-benzodioxin derivatives have been synthesized and shown to be potent inhibitors of lipid peroxidation, a process implicated in cellular damage. acs.org Similarly, benzodioxane-benzamide derivatives have been identified as inhibitors of the bacterial protein FtsZ, a crucial component of cell division, making them promising candidates for new antibiotics. mdpi.comnih.gov

The development of these probes often involves extensive structure-activity relationship (SAR) studies. By systematically modifying the benzodioxin core—adding or altering substituents at various positions—chemists can fine-tune the probe's properties to achieve desired potency and selectivity. This approach has led to the identification of benzodioxan derivatives that act as juvenile hormone signaling inhibitors, potentially leading to new classes of insect growth regulators. nih.govresearchgate.net

Table 1: Examples of Benzodioxin-Based Chemical Probes and Their Targets
Benzodioxin Derivative ClassBiological TargetPotential ApplicationReference
2,3-Dihydro-1,4-benzodioxin AminesLipid PeroxidationAntioxidant research acs.org
Benzodioxane-BenzamidesBacterial FtsZ ProteinAntibacterial drug discovery mdpi.comnih.gov
Substituted 1,4-BenzodioxansJuvenile Hormone Signaling PathwayInsect growth regulators nih.govresearchgate.net
2-Substituted 1,4-BenzodioxanesCalcium ChannelsCardiovascular research nih.gov

Future Prospects for the 1,3-Benzodioxin Scaffold in Exploratory Chemical Research

The 1,3-benzodioxin scaffold represents a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net Its rigid conformation and the ability to decorate it with various functional groups make it an attractive starting point for the discovery of new therapeutic agents and research tools. nih.gov The success of related heterocyclic scaffolds, such as thiazoles and oxadiazoles, in producing a wide array of pharmacologically active molecules further underscores the potential of exploring novel heterocyclic systems like 1,3-benzodioxin. nih.govijper.org

Future research is likely to focus on several key areas:

Expansion of Chemical Space: Synthetic chemists will continue to develop novel methodologies to create a wider diversity of substituted 1,3-benzodioxins. This will involve exploring new reactions to functionalize the aromatic ring and the dioxin portion of the molecule, providing access to previously unsynthesized compound families.

Novel Biological Targets: As our understanding of disease biology grows, new potential drug targets are constantly being identified. Libraries of 1,3-benzodioxin derivatives can be screened against these new targets to identify starting points for drug development programs. The versatility of the scaffold makes it suitable for targeting a broad range of biological entities, from enzymes to ion channels and receptors. acs.orgnih.gov

Application in Chemical Biology: Beyond drug discovery, the 1,3-benzodioxin scaffold will likely find increasing use in the development of sophisticated chemical probes for basic research. nih.gov These could include fluorescently labeled benzodioxins for imaging cellular processes or photo-affinity probes to identify the binding partners of specific proteins.

The continued exploration of the 1,3-benzodioxin scaffold holds significant promise for advancing both medicinal chemistry and chemical biology, leading to the development of new scientific tools and potentially new therapies.

Challenges and Opportunities in the Academic Research of Substituted Benzodioxins

Despite its potential, the academic exploration of substituted benzodioxins is not without its challenges. A primary hurdle lies in the synthesis of these molecules. The construction of the benzodioxin ring and the introduction of substituents in a controlled manner can be complex.

Synthetic Challenges:

Regioselectivity: Controlling the position of substituents on the aromatic ring is a common challenge in organic synthesis. Developing reactions that selectively functionalize a specific carbon atom of the benzodioxin core is a significant area of research.

Stereoselectivity: For benzodioxin derivatives with chiral centers, controlling the stereochemistry is crucial, as different stereoisomers can have vastly different biological activities.

Functional Group Tolerance: Many synthetic reactions require harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. Developing milder and more versatile synthetic methods is an ongoing need.

These difficulties are not unique to benzodioxins; similar challenges are faced in the functionalization of other heterocyclic systems like piperazines, where the presence of multiple heteroatoms can complicate reactivity. beilstein-journals.orgnih.gov

Opportunities for Innovation: These challenges, however, create significant opportunities for innovation in synthetic chemistry.

Development of New Methodologies: There is a strong need for new synthetic methods that can overcome the limitations of current techniques. This includes the development of novel catalytic systems, such as those based on transition metals, for C-H functionalization, which would allow for the direct introduction of functional groups onto the benzodioxin scaffold without the need for pre-functionalized starting materials. mdpi.com

Combinatorial Chemistry: The development of more efficient synthetic routes would enable the creation of large libraries of diverse benzodioxin derivatives. These libraries are invaluable for high-throughput screening campaigns to identify new bioactive compounds.

Computational Chemistry: The use of computational modeling can aid in the design of new benzodioxin derivatives with improved properties. By predicting how different substituents will affect a molecule's shape, electronics, and binding affinity for a target, researchers can prioritize the synthesis of the most promising candidates.

Overcoming the synthetic hurdles associated with substituted benzodioxins will unlock the full potential of this versatile scaffold, paving the way for new discoveries in chemical and biological research.

Q & A

Q. How can researchers assess the ecological impact of this compound?

  • Ecotoxicology :
  • Follow OECD Test Guidelines 201 (algae), 202 (daphnia), and 203 (fish) for acute toxicity.
  • Measure biodegradability via OECD 301F (manometric respirometry).
  • Model bioaccumulation potential using EPI Suite’s BCFBAF module .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.